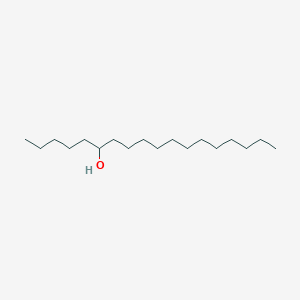

6-Octadecanol

CAS No.: 105772-53-0

Cat. No.: VC14378661

Molecular Formula: C18H38O

Molecular Weight: 270.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105772-53-0 |

|---|---|

| Molecular Formula | C18H38O |

| Molecular Weight | 270.5 g/mol |

| IUPAC Name | octadecan-6-ol |

| Standard InChI | InChI=1S/C18H38O/c1-3-5-7-8-9-10-11-12-13-15-17-18(19)16-14-6-4-2/h18-19H,3-17H2,1-2H3 |

| Standard InChI Key | CFOUQYMFDDXZEG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCC(CCCCC)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Octadecanol () is a saturated secondary alcohol. Its structure is defined by a hydroxyl group positioned midway along the carbon chain, resulting in distinct physicochemical behaviors compared to terminal alcohols. The compound’s SMILES representation (CCCCCCCCCCCCC(O)CCCCC) and InChI identifier (InChI=1S/C18H38O/c1-3-5-7-8-9-10-11-12-13-15-17-18(19)16-14-6-4-2/h18-19H,3-17H2,1-2H3) confirm its branching pattern .

Table 1: Core Chemical Properties of 6-Octadecanol

Synthesis and Production

Historical Synthesis Routes

Early synthetic methods for 6-octadecanol were reported in mid-20th-century literature. Carrington and Evans (1957) described a reduction pathway using ketone intermediates, while Breusch and Sokullu (1953) utilized Grignard reagents to elongate carbon chains . These approaches yielded racemic mixtures due to the absence of stereochemical control.

Representative Reaction Scheme:

Key: R and R' denote alkyl groups; X = halide .

Modern Challenges

Contemporary synthesis faces hurdles in achieving enantiomeric purity. The lack of defined stereocenters in commercial 6-octadecanol (as noted in NCATS data ) limits its utility in asymmetric catalysis or pharmaceutical applications. Advances in enzymatic resolution or chiral auxiliaries remain unexplored for this compound.

Physicochemical Behavior

Solubility and Partitioning

With a LogP of 6.24 , 6-octadecanol exhibits high lipophilicity, rendering it insoluble in aqueous media but miscible with nonpolar solvents. This property aligns with its classification as a fatty alcohol, facilitating interactions with lipid bilayers and surfactants.

Thermal Stability

While specific melting and boiling points are unreported in available literature, analogous C18 alcohols (e.g., 1-octadecanol) melt near 58–60°C. The secondary hydroxyl group in 6-octadecanol likely reduces crystalline packing efficiency, potentially lowering its melting point relative to linear isomers.

Metabolic and Biological Insights

Hepatic Processing

In vivo experiments with oleyl alcohol (cis-9-octadecenol) demonstrate incorporation into phospholipids and neutral lipids . Extrapolating to 6-octadecanol, hepatic oxidation to ketones or conjugation with glucuronic acid may occur, though empirical validation is lacking.

Industrial and Research Applications

Cosmetic Formulations

Research Gaps and Future Directions

-

Stereoselective Synthesis: Developing enantioselective routes to produce optically active 6-octadecanol.

-

Thermochemical Data: Precise measurements of melting point, enthalpy of fusion, and thermal decomposition.

-

Metabolic Fate: Radiolabeled tracer studies to map absorption, distribution, and excretion pathways.

-

Material Science Applications: Testing as a phase-change material or polymer additive.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume